molecular formula C23H20Cl2N2O4 B12043183 N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide CAS No. 477731-09-2

N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide

Cat. No.: B12043183
CAS No.: 477731-09-2
M. Wt: 459.3 g/mol
InChI Key: BSNRWTDKYJPNOF-LGJNPRDNSA-N
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Description

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxybenzylidene moiety, and a dichlorophenoxyacetohydrazide framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of 2-(2,3-dichlorophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 4-(benzyloxy)-3-methoxybenzaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide: shares similarities with other hydrazide derivatives and benzylidene compounds.

    N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide: is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Uniqueness

The uniqueness of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide lies in its ability to participate in a wide range of chemical reactions and its potential applications across multiple scientific disciplines. Its structural features enable it to interact with various molecular targets, making it a versatile compound for research and industrial use.

Properties

CAS No.

477731-09-2

Molecular Formula

C23H20Cl2N2O4

Molecular Weight

459.3 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H20Cl2N2O4/c1-29-21-12-17(10-11-19(21)30-14-16-6-3-2-4-7-16)13-26-27-22(28)15-31-20-9-5-8-18(24)23(20)25/h2-13H,14-15H2,1H3,(H,27,28)/b26-13+

InChI Key

BSNRWTDKYJPNOF-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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